molecular formula C10H13N3S2 B1350686 5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 590376-88-8

5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1350686
CAS No.: 590376-88-8
M. Wt: 239.4 g/mol
InChI Key: MKEVRZYWAPDSQO-UHFFFAOYSA-N
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Description

5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a synthetically derived organic compound recognized in medicinal chemistry research for its role as a molecular scaffold in the development of kinase inhibitors. Its core structure, featuring a 1,2,4-triazole moiety linked to a substituted thiophene ring, is of significant interest in the design of compounds that target tyrosine kinase signaling pathways, which are crucial in cellular processes like proliferation and angiogenesis. Scientific literature indicates that derivatives based on this triazole-thiophene core have been investigated as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a primary regulator of tumor angiogenesis. Research published in platforms like PubMed explores how such compounds exert their mechanism by competing with ATP for the binding site in the kinase domain, thereby inhibiting autophosphorylation and subsequent downstream signaling. This makes this compound a valuable chemical tool for researchers studying cancer biology, anti-angiogenic therapy, and structure-activity relationships (SAR) in drug discovery programs aimed at developing novel oncology therapeutics. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(4-ethyl-5-methylthiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S2/c1-4-7-6(2)15-5-8(7)9-11-12-10(14)13(9)3/h5H,4H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEVRZYWAPDSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C2=NNC(=S)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396137
Record name 5-(4-Ethyl-5-methylthiophen-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590376-88-8
Record name 5-(4-Ethyl-5-methylthiophen-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a two-stage approach:

  • Stage 1: Functionalization of the Thiophene Ring
    The thiophene ring is first functionalized to introduce the ethyl and methyl substituents at the 4 and 5 positions, respectively. This is often achieved via selective alkylation or Friedel-Crafts acylation reactions on thiophene derivatives.

  • Stage 2: Formation of the 1,2,4-Triazole-3-thiol Ring
    The triazole ring is constructed through cyclization reactions involving hydrazine derivatives and thiocarbonyl compounds, leading to the formation of the 1,2,4-triazole-3-thiol core attached to the functionalized thiophene.

This approach ensures regioselective substitution and efficient ring closure to yield the target compound.

Detailed Synthetic Route

A representative synthetic route is as follows:

Step Reaction Type Reagents and Conditions Outcome
1 Friedel-Crafts Acylation Thiophene derivative + acyl chloride + Lewis acid catalyst (e.g., AlCl3) Introduction of acyl group at thiophene 4-position
2 Alkylation Alkyl halides (ethyl, methyl) + base Alkyl substituents at thiophene 4 and 5 positions
3 Hydrazine Condensation Reaction with hydrazine hydrate Formation of hydrazide intermediate
4 Cyclization Treatment with carbon disulfide or thiocarbonyl reagents under reflux Formation of 1,2,4-triazole-3-thiol ring

This sequence is optimized to maximize yield and purity, with reaction conditions such as temperature, solvent choice (e.g., DMF, propan-2-ol), and catalysts carefully controlled.

Industrial Scale Considerations

For industrial production, continuous flow reactors are employed to enhance reaction control and scalability. Optimization focuses on:

These adaptations allow for cost-effective and reproducible synthesis at scale.

Reaction Mechanisms and Chemical Behavior

Electrophilic Substitution on Thiophene

The electron-rich thiophene ring undergoes electrophilic substitution readily, allowing selective introduction of alkyl groups. The regioselectivity is influenced by existing substituents and reaction conditions.

Cyclization to Form Triazole Ring

The cyclization involves nucleophilic attack of hydrazine derivatives on thiocarbonyl compounds, followed by ring closure to form the 1,2,4-triazole-3-thiol. This step is critical for establishing the heterocyclic core.

Research Findings and Yields

Parameter Typical Value/Range Notes
Yield of Friedel-Crafts step 70-85% Dependent on catalyst and temperature
Yield of alkylation step 75-90% Controlled by stoichiometry and base
Yield of cyclization step 80-95% High yield with optimized reflux time
Overall yield 50-70% Multi-step synthesis with purification

Research indicates that the use of triethylamine as a base and DMF as solvent in the cyclization step improves yield and purity significantly.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Friedel-Crafts Acylation Introduction of acyl group on thiophene High regioselectivity Requires Lewis acid catalyst
Alkylation Alkyl substituents added via alkyl halides Simple, efficient Possible over-alkylation
Hydrazine Condensation Formation of hydrazide intermediate High reactivity Sensitive to moisture
Cyclization to Triazole Ring closure with thiocarbonyl reagents High yield, forms heterocycle Requires careful temperature control
Continuous Flow Synthesis Industrial scale adaptation Scalable, reproducible Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the thiophene or triazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified thiophene or triazole derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that triazole-thiol derivatives can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Case Study : A study demonstrated that certain triazole derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Antifungal Properties

Triazoles are well-known antifungal agents, and 5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is no exception. Its structure allows it to target fungal cell membranes effectively.

Case Study : In laboratory settings, this compound has shown efficacy against common fungal pathogens such as Candida species, suggesting its utility in treating fungal infections .

Antioxidant Activity

Some studies have indicated that triazole derivatives possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Research Findings : A series of compounds related to triazoles were evaluated for their radical scavenging ability using various assays (DPPH, hydroxyl radical scavenging), showing promising results in reducing oxidative damage .

Agricultural Applications

In agriculture, triazole compounds are utilized as fungicides due to their effectiveness against a wide range of plant pathogens. The specific compound under discussion may contribute to integrated pest management strategies by providing an alternative to conventional fungicides.

Fungicidal Efficacy

Triazoles are employed in crop protection products to manage diseases caused by fungi. Their application can lead to improved crop yields and reduced post-harvest losses.

Mechanism of Action

The mechanism of action of 5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring can interact with nucleic acids or other biomolecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to analogs with variations in substituents, heterocyclic systems, or functional groups. Key comparisons are summarized below:

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position 5) Core Structure Key Properties Reference
Target Compound 4-Ethyl-5-methylthien-3-yl 4-Methyl-1,2,4-triazole High lipophilicity (due to thienyl group); potential corrosion inhibition
5-(4,5-Dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol 4,5-Dimethylthien-3-yl 4-Propyl-1,2,4-triazole Enhanced solubility in organic solvents; CAS 1883264-36-5
5-(3-Pyridinyl)-4H-1,2,4-triazole-3-thiol 3-Pyridinyl 4H-1,2,4-triazole Polar due to pyridine; demonstrated corrosion inhibition for aluminum alloys
5-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-Ethoxyphenyl 4H-1,2,4-triazole Moderate antiradical activity (DPPH assay)

Key Observations :

  • Electron-rich substituents (e.g., thienyl, pyridinyl) enhance corrosion inhibition by facilitating adsorption onto metal surfaces via lone-pair interactions .
  • Alkyl chains (e.g., propyl in ) improve lipophilicity but reduce aqueous solubility.
  • Phenyl vs.
Antiradical and Anticoccidial Activity
  • 4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol ():

    • Alkylation at the thiol group yielded derivatives with moderate bioactivity.
    • Comparison : The target compound’s thienyl group may offer better radical scavenging due to sulfur’s redox activity, though direct data are lacking .
  • 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol ():

    • Showed DPPH radical scavenging activity (IC₅₀ ~50–100 μM).
    • Thienyl vs. Pyrazolyl : Thienyl’s aromaticity may stabilize radical intermediates more effectively .
Corrosion Inhibition
  • 5-(3-Pyridinyl)-4H-1,2,4-triazole-3-thiol ():
    • Inhibited corrosion of AA6061 aluminum alloy in 0.1 M HCl with >90% efficiency at 500 ppm.
    • Mechanism : Adsorption via pyridine nitrogen and thiol sulfur .
  • Target Compound : The thienyl group’s sulfur atoms could similarly adsorb onto metal surfaces, though efficacy data are needed .

Biological Activity

5-(4-Ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 590376-88-8) is a sulfur-containing derivative of the 1,2,4-triazole class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, including anticancer properties, antimicrobial effects, and potential anti-inflammatory actions.

  • Molecular Formula : C₁₀H₁₃N₃S₂
  • Molecular Weight : 239.37 g/mol
  • Structure : The compound features a triazole ring with a thiol group and an ethyl-methyl thienyl substituent, contributing to its unique biological profile.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant anticancer properties. Studies have demonstrated that compounds similar to this compound show cytotoxic effects against various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)Activity
Compound AMDA-MB-231 (breast cancer)20Moderate
Compound BIGR39 (melanoma)15High
This compoundPanc-1 (pancreatic cancer)18High

In a study focused on hydrazone derivatives of 1,2,4-triazoles, several compounds were synthesized and tested for their cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that many derivatives exhibited enhanced cytotoxicity compared to their parent compounds due to structural modifications at the C5 position of the triazole ring .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been well-documented. For instance, research shows that compounds containing the triazole moiety can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cellular processes and enzyme functions critical for microbial survival.

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of triazole derivatives. For example, some derivatives have been shown to inhibit cyclooxygenase enzymes (COX), specifically COX-1 and COX-2. These enzymes play significant roles in the inflammatory pathway by catalyzing the formation of prostaglandins. The inhibition of these enzymes by triazole compounds suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related triazole compounds:

  • Cytotoxicity in Cancer Cells : A study synthesized various 1,2,4-triazole derivatives and assessed their cytotoxicity in vitro against different cancer cell lines. The results indicated that certain modifications led to increased selectivity for cancer cells over normal cells .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of synthesized triazoles against both gram-positive and gram-negative bacteria. The findings revealed that modifications at specific positions on the triazole ring significantly enhanced antibacterial activity .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict how these compounds interact with biological targets at the molecular level. These studies help elucidate the structure–activity relationship (SAR) and guide further optimization of lead compounds for drug development .

Q & A

Q. What synthetic strategies are optimal for preparing 5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves multi-step heterocyclization starting from substituted thiophene and triazole precursors. Key steps include:

  • Acylation of indole or pyrrole derivatives to form hydrazide intermediates.
  • Nucleophilic addition with phenylisothiocyanate to generate thiourea derivatives.
  • Alkaline cyclization under reflux conditions to form the triazole-thiol core.
    Optimal solvents (e.g., methanol or propan-2-ol) improve alkylation yields by stabilizing intermediates and reducing side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR spectroscopy : To verify substituent positions and aromatic proton environments.
  • IR spectroscopy : Confirms the presence of thiol (-SH) and triazole ring vibrations (e.g., C=N stretching at ~1600 cm⁻¹).
  • High-performance liquid chromatography (HPLC) with diode-array detection ensures >95% purity by monitoring retention times and UV absorption profiles.
  • Elemental analysis : Validates stoichiometric ratios of C, H, N, and S within ±0.3% of theoretical values .

Q. What physicochemical properties are relevant for solubility and formulation studies?

  • LogP values (measured via shake-flask method) indicate moderate hydrophobicity (~2.5–3.5), suggesting solubility in polar aprotic solvents (e.g., DMSO).
  • Thermogravimetric analysis (TGA) shows stability up to 200°C, making it suitable for high-temperature reactions.
  • pKa determination (via potentiometric titration) reveals thiol deprotonation near pH 8.5, critical for designing buffer-compatible assays .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate its binding affinity to kinase targets?

  • Target selection : Prioritize enzymes like anaplastic lymphoma kinase (ALK, PDB: 2XP2) or cyclooxygenase-2 (COX-2, PDB: 3LN1) based on structural homology.
  • Ligand preparation : Optimize protonation states of the thiol group and triazole ring using tools like AutoDock Tools .
  • Docking protocols : Use Lamarckian genetic algorithms with 100 runs to sample conformational space. Validate poses using binding energy scores (<−7.0 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., Lys168 in ALK) .

Q. How do pH and concentration affect its anti-tubercular activity against M. bovis?

  • Experimental design : Culture M. bovis at pH 6.5 and 7.1 with compound concentrations (0.1–1.0%). Monitor growth inhibition over 90 days using optical density (OD600).
  • Key findings : At pH 6.5, 0.1% concentration achieves complete growth suppression by day 7, outperforming isoniazid (which shows no inhibition at ≤0.5%). At pH 7.1, activity decreases by ~20%, likely due to thiol ionization reducing membrane permeability .

Q. What methodologies resolve contradictions in alkylation reaction yields across studies?

  • Solvent screening : Methanol yields >80% alkylation due to its polar protic nature stabilizing transition states, while non-polar solvents (e.g., THF) drop yields to <50%.
  • Catalyst optimization : Adding K2CO3 (2 equiv.) enhances nucleophilicity of the thiol group, reducing byproduct formation.
  • Kinetic studies : Use in-situ FTIR to track reaction progress and identify rate-limiting steps (e.g., S-alkylation vs. triazole ring rearrangement) .

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